1,1'-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}dipiperidine-4-carboxamide
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Overview
Description
1,1’-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}dipiperidine-4-carboxamide is a complex organic compound with a unique structure that includes benzene, piperidine, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}dipiperidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of benzene-1,4-diol with epichlorohydrin to form a bis-epoxide intermediate. This intermediate is then reacted with piperidine and a carboxamide derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures and environmental considerations are also crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,1’-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}dipiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1,1’-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}dipiperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,1’-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}dipiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that lead to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: Similar structure but with an ethanediyl linker instead of hydroxypropane.
Benzene, 1,1’-(2-butene-1,4-diyl)bis-: Contains a butene linker, differing in the length and type of the linker.
Uniqueness
1,1’-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}dipiperidine-4-carboxamide is unique due to its combination of benzene, piperidine, and carboxamide groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1-[3-[4-[3-(4-carbamoylpiperidin-1-yl)-2-hydroxypropoxy]phenoxy]-2-hydroxypropyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N4O6/c25-23(31)17-5-9-27(10-6-17)13-19(29)15-33-21-1-2-22(4-3-21)34-16-20(30)14-28-11-7-18(8-12-28)24(26)32/h1-4,17-20,29-30H,5-16H2,(H2,25,31)(H2,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASWFEKFOJEUKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(COC2=CC=C(C=C2)OCC(CN3CCC(CC3)C(=O)N)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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